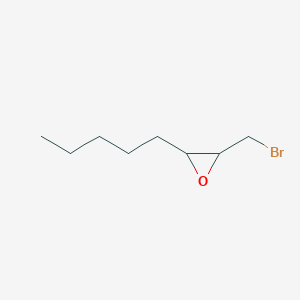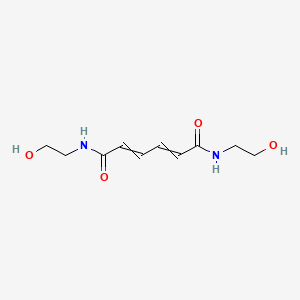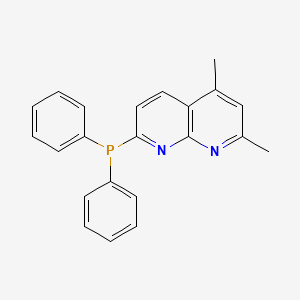
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is a complex organic compound that features a naphthyridine core substituted with diphenylphosphanyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1,8-naphthyridine with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the naphthyridine core.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through the phosphanyl and naphthyridine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal centers in enzymes or synthetic catalysts, where the compound acts to enhance reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)benzene
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is unique due to its naphthyridine core, which provides additional sites for functionalization and coordination compared to simpler phosphine ligands. This structural complexity allows for the formation of more diverse and potentially more active metal complexes, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
144101-82-6 |
|---|---|
Fórmula molecular |
C22H19N2P |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(5,7-dimethyl-1,8-naphthyridin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C22H19N2P/c1-16-15-17(2)23-22-20(16)13-14-21(24-22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clave InChI |
JJXUNKDISCIRPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



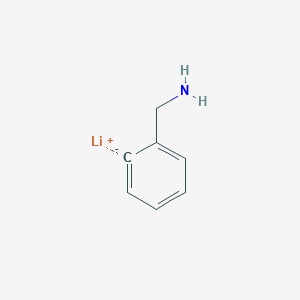
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
![N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide](/img/structure/B12556842.png)
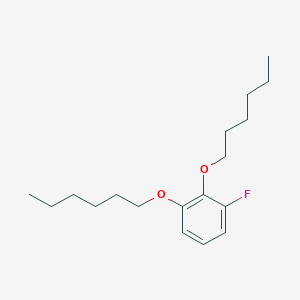
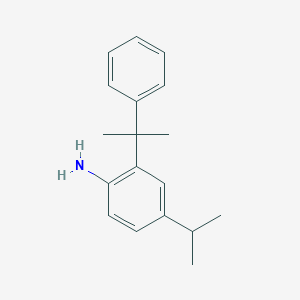
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)
![2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12556858.png)
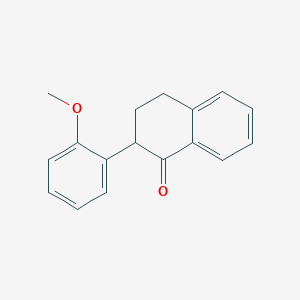
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)

